Zaluzanin D
Zaluzanin D
Zaluzanin D is a sesquiterpene lactone that is decahydroazuleno[4,5-b]furan-2(3H)-one substituted by methylidene groups at positions 3, 6 and 9 and an acetlyoxy group at position 8. Isolated from Zaluzania triloba and Laurus nobilis, it exhibits trypanocidal activity. It has a role as a metabolite and a trypanocidal drug. It is a gamma-lactone, a sesquiterpene lactone, an organic heterotricyclic compound, an acetate ester and a guaiane sesquiterpenoid.
Brand Name:
Vulcanchem
CAS No.:
16838-85-0
VCID:
VC21051105
InChI:
InChI=1S/C17H20O4/c1-8-5-6-12-9(2)17(19)21-16(12)15-10(3)14(7-13(8)15)20-11(4)18/h12-16H,1-3,5-7H2,4H3/t12-,13-,14-,15-,16-/m0/s1
SMILES:
CC(=O)OC1CC2C(C1=C)C3C(CCC2=C)C(=C)C(=O)O3
Molecular Formula:
C17H20O4
Molecular Weight:
288.34 g/mol
Zaluzanin D
CAS No.: 16838-85-0
Cat. No.: VC21051105
Molecular Formula: C17H20O4
Molecular Weight: 288.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Zaluzanin D is a sesquiterpene lactone that is decahydroazuleno[4,5-b]furan-2(3H)-one substituted by methylidene groups at positions 3, 6 and 9 and an acetlyoxy group at position 8. Isolated from Zaluzania triloba and Laurus nobilis, it exhibits trypanocidal activity. It has a role as a metabolite and a trypanocidal drug. It is a gamma-lactone, a sesquiterpene lactone, an organic heterotricyclic compound, an acetate ester and a guaiane sesquiterpenoid. |
|---|---|
| CAS No. | 16838-85-0 |
| Molecular Formula | C17H20O4 |
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | [(3aS,6aR,8S,9aR,9bS)-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-8-yl] acetate |
| Standard InChI | InChI=1S/C17H20O4/c1-8-5-6-12-9(2)17(19)21-16(12)15-10(3)14(7-13(8)15)20-11(4)18/h12-16H,1-3,5-7H2,4H3/t12-,13-,14-,15-,16-/m0/s1 |
| Standard InChI Key | GKMFOEIZCLMZDE-QXKUPLGCSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1C[C@@H]2[C@H](C1=C)[C@@H]3[C@@H](CCC2=C)C(=C)C(=O)O3 |
| SMILES | CC(=O)OC1CC2C(C1=C)C3C(CCC2=C)C(=C)C(=O)O3 |
| Canonical SMILES | CC(=O)OC1CC2C(C1=C)C3C(CCC2=C)C(=C)C(=O)O3 |
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